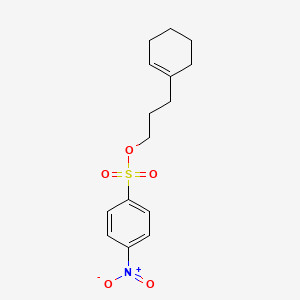
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research It consists of a cyclohexene ring attached to a propyl chain, which is further connected to a nitrobenzene sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate typically involves the reaction of cyclohexene with a suitable propylating agent, followed by the introduction of the nitrobenzene sulfonate group. One common method involves the use of 4-nitrobenzenesulfonyl chloride as the sulfonating agent. The reaction is usually carried out under controlled conditions, such as in the presence of a base like pyridine, to facilitate the formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity. Industrial methods may also incorporate advanced techniques like continuous flow reactors to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexen-1-ol: This compound has a similar cyclohexene ring but lacks the propyl and nitrobenzene sulfonate groups.
N-(Cyclohex-1-en-1-yl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of the nitrobenzene sulfonate group.
(3-Chloroprop-1-yn-1-yl)cyclohexane: Contains a cyclohexane ring with a chloropropyl group, differing in the functional groups attached.
Uniqueness
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate is unique due to its combination of a cyclohexene ring, a propyl chain, and a nitrobenzene sulfonate group
Propriétés
Numéro CAS |
52890-21-8 |
|---|---|
Formule moléculaire |
C15H19NO5S |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-(cyclohexen-1-yl)propyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H19NO5S/c17-16(18)14-8-10-15(11-9-14)22(19,20)21-12-4-7-13-5-2-1-3-6-13/h5,8-11H,1-4,6-7,12H2 |
Clé InChI |
STNNCQCZBRKHHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




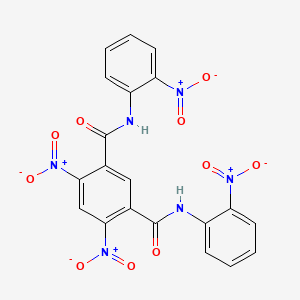

![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)

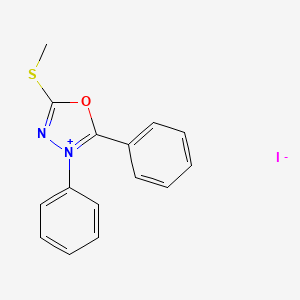
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)
![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
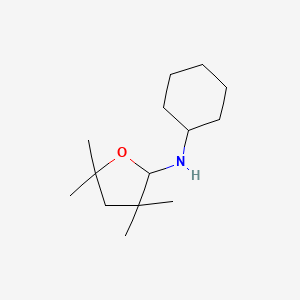
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
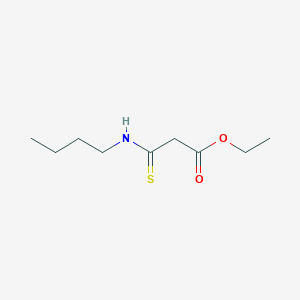
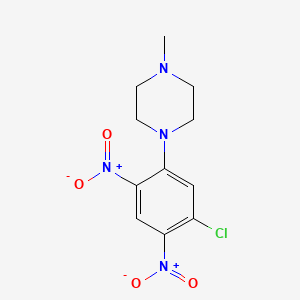
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
